molecular formula C16H14ClN5O2 B2694207 (E)-3-(2-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide CAS No. 2034997-65-2

(E)-3-(2-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide

Cat. No.: B2694207
CAS No.: 2034997-65-2
M. Wt: 343.77
InChI Key: SEAPWAUHKZJTAO-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide is a synthetic small molecule building block based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a core structure known for its diverse biological activities in medicinal chemistry research . This compound features a chlorophenyl-acrylamide moiety linked to the triazolopyridazine core via a methylene group, a design characteristic of molecules investigated for protein kinase inhibition and other targeted therapeutic approaches . While the specific biological profile of this 6-methoxy-substituted analog requires further experimental characterization, closely related compounds within this chemical family, such as those with thiophene substitutions at the 6-position, are utilized in early-stage drug discovery as key intermediates and pharmacological tools . The molecular formula is C18H15ClN6O2, corresponding to a molecular weight of 382.80 g/mol. The presence of the acrylamide group suggests potential application as an electrophile for the covalent targeting of cysteine residues in enzyme active sites. This product is intended for research purposes in chemical biology and pharmaceutical development, including but not limited to hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical assay development. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-24-16-9-7-13-19-20-14(22(13)21-16)10-18-15(23)8-6-11-4-2-3-5-12(11)17/h2-9H,10H2,1H3,(H,18,23)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAPWAUHKZJTAO-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C=CC3=CC=CC=C3Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NN2C(=NN=C2CNC(=O)/C=C/C3=CC=CC=C3Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(2-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Acrylamide moiety : Known for its reactivity and ability to form various derivatives.
  • Chlorophenyl group : Imparts lipophilicity and potential interactions with biological targets.
  • Triazolo-pyridazine derivative : This heterocyclic structure is often associated with significant pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazole derivatives. For instance, compounds with triazole structures have shown significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : Compounds exhibited IC50 values ranging from 3.79 µM to 49.85 µM, indicating effective growth inhibition.
  • A549 (lung cancer) : Notable cytotoxicity was observed with IC50 values around 26 µM for related triazole derivatives, suggesting that modifications to the triazole structure can enhance activity against lung cancer cells .

The mechanism by which these compounds exert their anticancer effects often involves:

  • Inhibition of cell proliferation : Many triazole derivatives inhibit key signaling pathways involved in cell cycle regulation.
  • Induction of apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Anti-inflammatory Activity

In addition to anticancer properties, some studies suggest that similar compounds exhibit anti-inflammatory effects. The mechanism typically involves:

  • Inhibition of pro-inflammatory cytokines : Compounds may reduce levels of TNF-alpha and IL-6, which are critical in inflammatory responses.
  • Modulation of NF-kB pathway : This pathway is often targeted to decrease inflammation and associated pain.

Table 1: Biological Activity Summary of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Pyrazole derivative AMCF-73.79Cell cycle arrest, apoptosis
Triazole derivative BA54926Inhibition of proliferation
Triazolo-pyridazine derivative CNCI-H46014.31Induction of apoptosis
Pyrazole-linked thiourea derivative DHep-23.25Cytotoxicity via apoptosis

Table 2: Structure-Activity Relationship (SAR) Insights

Structural FeatureObserved Activity
Chlorophenyl substitutionEnhanced lipophilicity and cellular uptake
Triazole ringCritical for anticancer activity
Acrylamide linkageFacilitates interactions with target proteins

Case Study 1: Evaluation of Anticancer Efficacy

In a study published in Molecules, researchers synthesized various triazole derivatives and evaluated their effects on MCF-7 and A549 cell lines. The study found that the introduction of different substituents on the triazole ring significantly impacted cytotoxicity profiles, with some compounds exhibiting IC50 values below 10 µM, indicating potent anticancer activity .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of related compounds. It was demonstrated that certain derivatives effectively reduced inflammation markers in vitro, suggesting their potential utility in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with structurally related molecules from the evidence:

Compound Name Core Structure Key Substituents/Functional Groups Configuration Synthesis Method Reference
Target Compound [1,2,4]triazolo[4,3-b]pyridazine 6-methoxy, (E)-2-chlorophenyl acrylamide E Not specified N/A
Compound 13g (imidazo[4,5-b]pyridine analog) imidazo[4,5-b]pyridine 2-chlorophenyl, 6-chloropyridinyl acrylamide E Aldehyde coupling
Compound 3312 (oxazolone derivative) oxazol-5(4H)-one 4-chlorophenyl, 4-hydroxy-3-methoxyphenyl acrylamide Z/E Oxazolone ring-opening reaction
Compound 6g (pyridoindole-triazole hybrid) pyrido[3,4-b]indole-triazole 4-hydroxy-3-methoxyphenyl acrylamide E Click chemistry (propargylamine)
Example 284 (EP 3 532 474 B1) [1,2,4]triazolo[4,3-a]pyridine 5-chloro, difluoromethylphenyl benzamide N/A Benzamide coupling

Key Observations:

Core Heterocycle Differences: The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core differs from imidazo[4,5-b]pyridine (13g) and [1,2,4]triazolo[4,3-a]pyridine (Example 284) in ring fusion positions and electronic properties. The triazolo-pyridazine system is less commonly reported than triazolo-pyridines, suggesting unique steric or electronic properties .

Substituent Effects :

  • Chlorophenyl Position : The ortho-chloro substituent in the target compound contrasts with para-chloro groups in analogs like 3312. Ortho substitution may reduce rotational freedom, enhancing target selectivity .
  • Methoxy Group : The 6-methoxy group on the triazolo-pyridazine core may enhance solubility compared to unsubstituted analogs (e.g., 13g) or compounds with bulkier groups (e.g., trifluoromethyl in Example 284).

Synthetic Routes :

  • Aldehyde coupling (13g) and oxazolone ring-opening (3312) are common for acrylamide synthesis, while click chemistry (6g) enables modular triazole formation. The target compound’s synthesis method is unspecified but likely involves similar coupling strategies .

Stereochemical Considerations :

  • The (E)-configuration in the target compound and 6g is critical for maintaining planarity, whereas 3312’s mixed Z/E configuration may lead to divergent bioactivity .

Research Implications and Limitations

  • Structural Uniqueness : The triazolo-pyridazine scaffold is understudied compared to triazolo-pyridines, warranting further exploration of its physicochemical and pharmacological properties.
  • Data Gaps: No direct biological data (e.g., IC₅₀, binding assays) are available for the target compound, limiting functional comparisons.
  • Synthetic Feasibility : Methoxy and chloro substituents may pose challenges in regioselective synthesis, as seen in analogous compounds requiring precise reaction conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (E)-3-(2-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide?

  • Methodology : The compound can be synthesized via a multi-step route:

Triazolopyridazine core formation : Use cyclocondensation of hydrazine derivatives with pyridazine precursors under acidic conditions (e.g., HCl/ethanol) .

Acrylamide coupling : Employ a Heck coupling or nucleophilic substitution to introduce the (E)-3-(2-chlorophenyl)acrylamide group. For example, react 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-ylmethylamine with (E)-3-(2-chlorophenyl)acryloyl chloride in dry DMF with triethylamine as a base .

  • Key considerations : Monitor stereochemistry during acrylamide formation using NMR (e.g., NOESY for E/Z isomer confirmation) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Essential methods :

  • NMR : 1^1H and 13^13C NMR to confirm regiochemistry of the triazolopyridazine ring and acrylamide geometry.
  • HRMS : High-resolution mass spectrometry for molecular ion validation.
  • X-ray crystallography : To resolve ambiguities in substituent orientation (e.g., methoxy group positioning) .
    • Example : In related triazolopyridazine derivatives, X-ray data revealed intramolecular hydrogen bonding between the pyridazine N-atom and acrylamide protons, stabilizing the E-configuration .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the final coupling step?

  • Strategies :

  • Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)2_2) for Heck coupling or CuI for Ullmann-type reactions to enhance efficiency .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with toluene or THF to reduce side reactions.
  • Temperature control : Maintain reactions at 60–80°C to balance kinetics and thermal degradation .
    • Data contradiction : Lower yields in polar solvents (e.g., DMF) may arise from competing hydrolysis of the acryloyl chloride; use anhydrous conditions and molecular sieves .

Q. What strategies address discrepancies in biological assay results (e.g., inconsistent IC50_{50} values)?

  • Root cause analysis :

  • Compound purity : Verify >95% purity via HPLC and adjust recrystallization solvents (e.g., ethanol/water vs. acetonitrile) .
  • Conformational stability : Assess E/Z isomerization under assay conditions using dynamic NMR or UV-Vis spectroscopy .
    • Case study : In KCNQ2 channel openers, replacing a morpholinyl group with heteroaryl substituents (e.g., pyridinyl) improved potency but introduced variability due to solvolysis; stabilizing the acrylamide geometry resolved discrepancies .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

  • SAR insights :

  • Methoxy group : Enhances metabolic stability by reducing cytochrome P450 oxidation (logP reduction from 3.2 to 2.8 in analogues) .
  • Chlorophenyl vs. fluorophenyl : Fluorine substitution increases membrane permeability but may reduce aqueous solubility (clogP increases by 0.5 units) .
    • Experimental design : Use parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests to validate modifications .

Key Considerations for Researchers

  • Theoretical framework : Link synthetic and SAR studies to ion channel modulation theories (e.g., KCNQ2 opener pharmacophore models) .
  • Data validation : Cross-reference crystallographic data with computational models (e.g., DFT for charge distribution analysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.